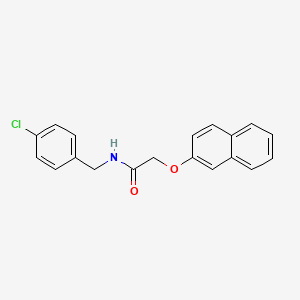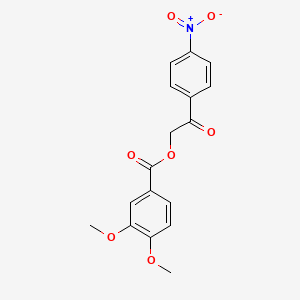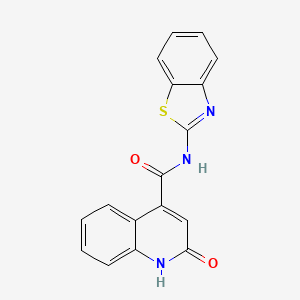
N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide, also known as SCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have antiviral activity against HIV-1, the virus that causes AIDS. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and antiviral activities, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide is its potent biological activity, which makes it an attractive candidate for drug development. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer, viral infections, and neurodegenerative diseases.
In conclusion, this compound, or this compound, is a promising compound with a wide range of potential therapeutic applications. Its potent biological activity, ease of synthesis, and diverse biochemical and physiological effects make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-allyl-4-chloro-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 4-chloro-N-(3-methylphenyl)benzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and results in the formation of this compound as a white solid with a high yield.
Propiedades
IUPAC Name |
4-chloro-N-(3-methylphenyl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-3-11-18(15-6-4-5-13(2)12-15)21(19,20)16-9-7-14(17)8-10-16/h3-10,12H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLMRHRXXXWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)

![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)

![N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5886209.png)
